molecular formula C18H22N2O5S B11589152 ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11589152
M. Wt: 378.4 g/mol
InChI Key: VLPBHVSVCCERKO-LCYFTJDESA-N
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Description

Ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is a complex organic compound with a unique structure that includes a phenoxy group, an imidazolidinone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 1-propyl-2-thioxoimidazolidin-4-one under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is unique due to its specific structural features, such as the imidazolidinone ring and the ester functional group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C18H22N2O5S/c1-4-8-20-17(22)13(19-18(20)26)9-12-6-7-14(15(10-12)23-3)25-11-16(21)24-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,26)/b13-9-

InChI Key

VLPBHVSVCCERKO-LCYFTJDESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OCC)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OCC)OC)NC1=S

Origin of Product

United States

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